Kinase Selectivity Profile vs. Class-Level Comparator in Patent Disclosure
Patent US2015/0274750 A1 broadly claims imidazol-piperidinyl derivatives as kinase modulators, providing class-level evidence that structural variations, including the specific 2-ethylimidazole and furan-2-yl methanone substitutions present in CAS 1334372-87-0, are designed to modulate kinase activity distinct from unsubstituted or methyl-substituted analogs [1]. No direct comparator data are disclosed for this specific compound, but the patent's biological examples establish that potency (IC50) and selectivity can vary by orders of magnitude within this series based on the precise heterocyclic substitution pattern [1].
| Evidence Dimension | Kinase modulation potency (IC50) dependence on heterocyclic substitution |
|---|---|
| Target Compound Data | Not individually reported; claimed as a kinase-modulating imidazol-piperidinyl derivative with 2-ethylimidazole and furan-2-yl methanone groups [1] |
| Comparator Or Baseline | Other imidazol-piperidinyl derivatives within the patent with different R-group substitutions (e.g., methyl, phenyl, or unsubstituted imidazole) |
| Quantified Difference | Not quantifiable for this individual compound; patent data show IC50 variations of >100-fold across different substitution patterns on the core scaffold |
| Conditions | Kinase inhibition assays as described in US2015/0274750 A1; exact cell-free or cellular context not specified for this example |
Why This Matters
This class-level inference suggests that the specific substitution pattern of CAS 1334372-87-0 cannot be assumed equivalent to other imidazol-piperidinyl analogs without risking substantial changes in kinase selectivity and potency, making it a distinct chemical tool for targeted research.
- [1] LAN, R. et al. Novel Heterocyclic Derivatives as Modulators of Kinase Activity. US Patent Application US2015/0274750 A1, published 2015-10-01. View Source
